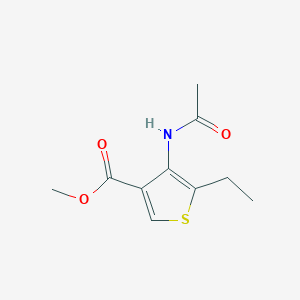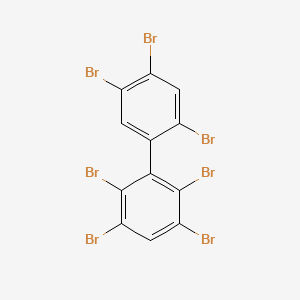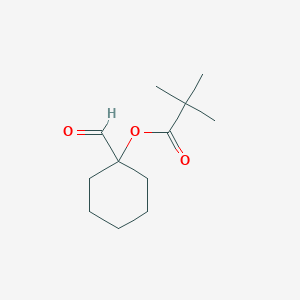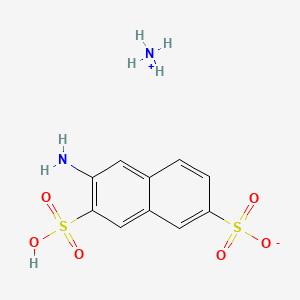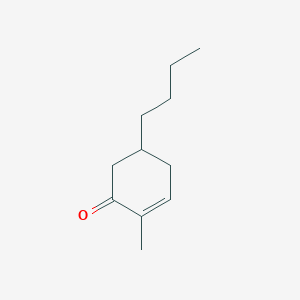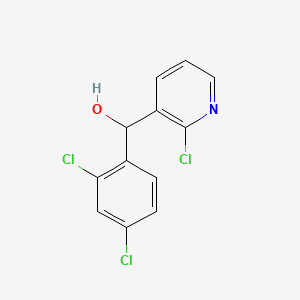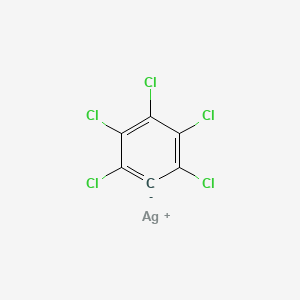![molecular formula C9H9Cl3O B14423756 2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene CAS No. 82157-27-5](/img/structure/B14423756.png)
2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound is characterized by the presence of two chlorine atoms attached to the benzene ring at positions 2 and 4, and a [(2-chloroethoxy)methyl] group attached at position 1. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene typically involves the chlorination of benzene derivatives followed by the introduction of the [(2-chloroethoxy)methyl] group. One common method involves the electrophilic aromatic substitution reaction, where benzene is first chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting chlorobenzene is then reacted with 2-chloroethanol in the presence of a base to form the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination step is often carried out in a continuous flow reactor, and the subsequent reaction with 2-chloroethanol is performed in a batch reactor under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products or hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized compounds .
Aplicaciones Científicas De Investigación
2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, forming covalent bonds with nucleophilic sites on other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparación Con Compuestos Similares
2,4-Dichlorotoluene: Similar structure but lacks the [(2-chloroethoxy)methyl] group.
2,5-Dichlorotoluene: Similar structure with chlorine atoms at different positions.
2,4-Dichlorophenol: Contains hydroxyl group instead of [(2-chloroethoxy)methyl] group
Uniqueness: 2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene is unique due to the presence of the [(2-chloroethoxy)methyl] group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in chemical synthesis and industrial processes .
Propiedades
Número CAS |
82157-27-5 |
|---|---|
Fórmula molecular |
C9H9Cl3O |
Peso molecular |
239.5 g/mol |
Nombre IUPAC |
2,4-dichloro-1-(2-chloroethoxymethyl)benzene |
InChI |
InChI=1S/C9H9Cl3O/c10-3-4-13-6-7-1-2-8(11)5-9(7)12/h1-2,5H,3-4,6H2 |
Clave InChI |
HOGDXRNLNXPJJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)COCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
